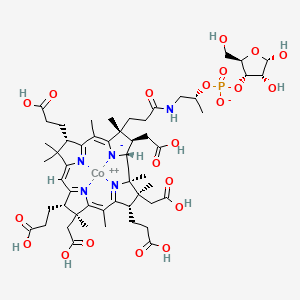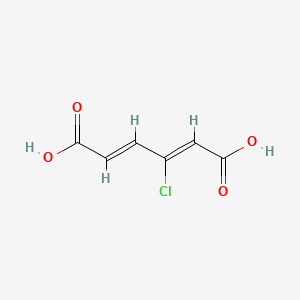
3-Chloro-2,4-hexadienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloromuconic acid is a monochloromuconic acid carrying a chloro group at position 3.
Scientific Research Applications
Environmental and Chemical Toxicity
3-Chloro-2,4-hexadienedioic acid and its related compounds are studied in environmental management due to their role in inducing aqueous toxicity. Research by Shang et al. (2005) on the ozonation of chlorophenols reveals that compounds like 2-chloro-2,4-hexadienedioic acid may be sources of toxicity during the ozonation process of chlorophenols (Shang et al., 2005).
Chemical Behavior and Reactions
The chemical behavior of compounds structurally related to 3-Chloro-2,4-hexadienedioic acid, such as 3-fluoro-2,4-hexadienedioate, has been studied by Pieken and Kozarich (1990). They focus on lactonization processes under different pH conditions and the influence of halo substituents on these chemical reactions (Pieken & Kozarich, 1990).
Polymer Stability
Hoang et al. (1982) researched the addition of HCl to 2–4 hexadiene in chlorinated solvents, contributing to the understanding of polymer stability. This study is significant in the field of polymer degradation and stability, relating to the chemical properties of compounds like 3-Chloro-2,4-hexadienedioic acid (Hoang et al., 1982).
Atmospheric Chemistry
The reactivity of α,β-unsaturated carbonyl compounds in atmospheric chemistry has been studied by Colmenar et al. (2018). Their work on the gas phase reaction of E,E-2,4-hexadienal with atmospheric oxidants provides insights into the tropospheric degradation mechanisms relevant to compounds like 3-Chloro-2,4-hexadienedioic acid (Colmenar et al., 2018).
properties
CAS RN |
20665-95-6 |
|---|---|
Product Name |
3-Chloro-2,4-hexadienedioic acid |
Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
(2Z,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3- |
InChI Key |
ICMVYBXQDUXEEE-XLFBNKDWSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=C\C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



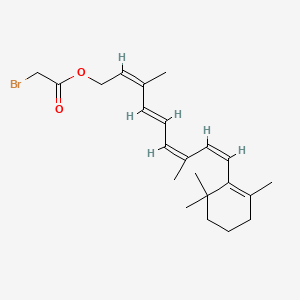
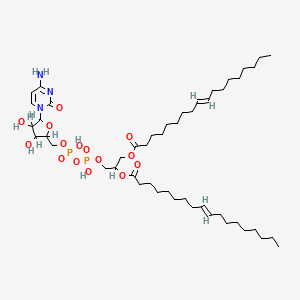

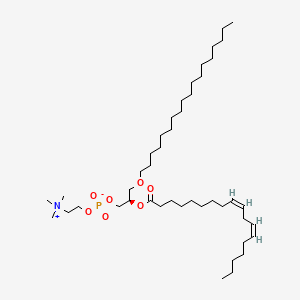

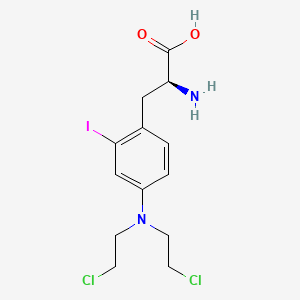


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)

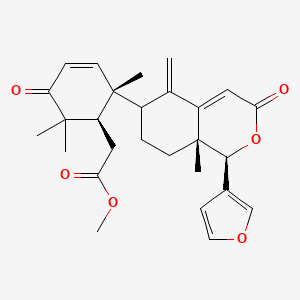
![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)

